

# 2,6-Dichloropyridine-3-carbaldehyde chemical properties

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## Compound of Interest

**Compound Name:** 2,6-Dichloropyridine-3-carbaldehyde

**Cat. No.:** B1313855

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An In-depth Technical Guide to **2,6-Dichloropyridine-3-carbaldehyde**: Properties, Synthesis, and Applications

## Introduction

**2,6-Dichloropyridine-3-carbaldehyde**, also known as 2,6-dichloronicotinaldehyde (CAS No. 55304-73-9), is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries.<sup>[1]</sup> Its structure, featuring a pyridine core substituted with two chlorine atoms and an aldehyde group, provides a unique combination of reactive sites. This guide, intended for researchers, chemists, and drug development professionals, offers a comprehensive overview of its chemical properties, plausible synthetic routes, reactivity, and potential applications, grounding all technical information in established scientific principles.

## Physicochemical & Spectroscopic Profile

The precise physical and spectroscopic properties of a compound are fundamental to its application in controlled chemical synthesis. **2,6-Dichloropyridine-3-carbaldehyde** is typically supplied as a solid with a purity of 97-98%.<sup>[2]</sup>

## Physical and Chemical Properties

The key identifying and computed properties of **2,6-Dichloropyridine-3-carbaldehyde** are summarized in the table below.

Property	Value	Source(s)
CAS Number	55304-73-9	[3]
Molecular Formula	C <sub>6</sub> H <sub>3</sub> Cl <sub>2</sub> NO	[3]
Molecular Weight	176.00 g/mol	[3]
IUPAC Name	2,6-dichloropyridine-3-carbaldehyde	[3]
Synonyms	2,6-Dichloronicotinaldehyde, 2,6-Dichloro-3-pyridinecarboxaldehyde	[4]
Appearance	Solid at 20°C	[2]
Melting Point	Data not widely reported. Isomers exhibit melting points in the range of 44-83 °C.	[1]
Exact Mass	174.9591691 Da	[3]

## Spectroscopic Signature for Structural Verification

Spectroscopic analysis is critical for confirming the identity and purity of synthetic intermediates. While full spectral data is often proprietary, the expected spectroscopic signature can be expertly predicted based on the compound's structure.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[5]

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to be simple and diagnostic. It should feature three distinct signals:
  - An aldehyde proton (CHO) singlet appearing significantly downfield, typically in the δ 9.5-10.5 ppm range.

- Two aromatic protons on the pyridine ring, which would appear as two doublets due to mutual coupling. The proton at the C4 position would likely be further downfield than the C5 proton due to the electronic environment.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum should display six unique signals corresponding to each carbon atom in the molecule.[\[6\]](#)
- The aldehyde carbonyl carbon (C=O) is the most deshielded, expected around  $\delta$  190-200 ppm.
- The two chlorine-bearing carbons (C2 and C6) would appear in the aromatic region, typically  $\delta$  150-155 ppm.
- The remaining three aromatic carbons (C3, C4, C5) will appear in the  $\delta$  120-140 ppm range. Quaternary carbons, like C3, will typically show weaker signals.

IR spectroscopy is used to identify the key functional groups present.[\[3\]](#) The spectrum of **2,6-Dichloropyridine-3-carbaldehyde** would be characterized by:

- A strong, sharp absorption band around 1700-1710  $\text{cm}^{-1}$ , indicative of the C=O stretch of the aromatic aldehyde.
- C-H stretching vibrations for the aldehyde proton, often visible as a pair of weak bands around 2720  $\text{cm}^{-1}$  and 2820  $\text{cm}^{-1}$ .
- Aromatic C=C and C=N stretching vibrations within the 1400-1600  $\text{cm}^{-1}$  region.
- Strong C-Cl stretching absorptions in the fingerprint region, typically below 800  $\text{cm}^{-1}$ .

Mass spectrometry confirms the molecular weight and elemental composition. The electron ionization (EI) mass spectrum would show:

- A molecular ion peak ( $\text{M}^+$ ) at  $\text{m/z} \approx 175$ .
- A characteristic isotopic cluster for a dichlorinated compound. Due to the natural abundance of chlorine isotopes ( $^{35}\text{Cl}$  and  $^{37}\text{Cl}$ ), there will be an ( $\text{M}+2$ ) peak at  $\text{m/z} \approx 177$  and an ( $\text{M}+4$ ) peak at  $\text{m/z} \approx 179$ , with a relative intensity ratio of approximately 9:6:1.

- Common fragmentation patterns would include the loss of the aldehyde group (-CHO) or a chlorine atom (-Cl).

## Plausible Synthetic Routes

While specific industrial synthesis protocols are proprietary, a logical and efficient route to **2,6-Dichloropyridine-3-carbaldehyde** can be devised from its parent heterocycle, 2,6-dichloropyridine, which is synthesized by the high-temperature chlorination of pyridine or 2-chloropyridine.<sup>[7][8]</sup> A common method for introducing an aldehyde group onto an electron-deficient aromatic ring is the Vilsmeier-Haack reaction.

## Proposed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a representative method based on established chemical transformations.

- Reagent Activation: In a three-necked flask under a nitrogen atmosphere, cool an equimolar mixture of phosphorus oxychloride ( $\text{POCl}_3$ ) in an anhydrous solvent like N,N-dimethylformamide (DMF) to 0°C. Stir for 30 minutes to form the Vilsmeier reagent ( $[\text{CICH}=\text{N}(\text{CH}_3)_2\text{Cl}]$ ).
- Addition of Substrate: Dissolve 2,6-dichloropyridine (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0°C.
- Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-80°C for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
- Hydrolysis and Neutralization: Heat the aqueous mixture to hydrolyze the iminium salt intermediate. Subsequently, neutralize the solution with a base, such as aqueous sodium hydroxide or sodium carbonate, until a precipitate forms.

- Isolation and Purification: The crude product can be isolated by filtration or extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Further purification can be achieved by recrystallization or column chromatography on silica gel.

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